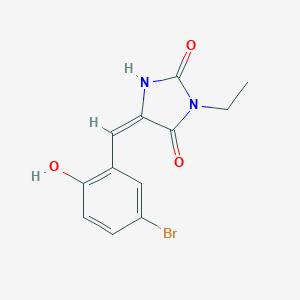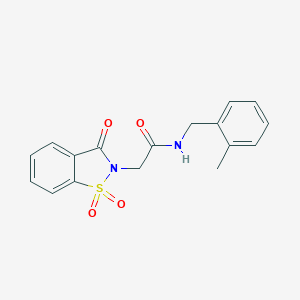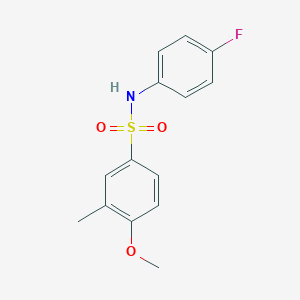![molecular formula C17H19IN4O4 B426518 4-[(3-ethoxy-4-hydroxy-5-iodophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B426518.png)
4-[(3-ethoxy-4-hydroxy-5-iodophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound with a molecular formula of C17H19IN4O4 and an average mass of 470.262 Da . This compound features a pyrazole ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step reaction process. One common method is a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent purity products, which are isolated by simple filtration.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) include other pyrazole derivatives such as 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs but may differ in their specific biological activities and applications. The uniqueness of 4,4’-[(3-ethoxy-4-hydroxy-5-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological properties.
Propiedades
Fórmula molecular |
C17H19IN4O4 |
|---|---|
Peso molecular |
470.3g/mol |
Nombre IUPAC |
4-[(3-ethoxy-4-hydroxy-5-iodophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C17H19IN4O4/c1-4-26-11-6-9(5-10(18)15(11)23)14(12-7(2)19-21-16(12)24)13-8(3)20-22-17(13)25/h5-6,14,23H,4H2,1-3H3,(H2,19,21,24)(H2,20,22,25) |
Clave InChI |
KMAHUIWLUOVXQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B426436.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B426437.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426438.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B426440.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426441.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B426442.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B426443.png)

![1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B426447.png)
![Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B426448.png)

![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426451.png)
![3-(5-{(E)-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B426458.png)
